molecular formula C14H22N2O2S2 B2587827 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1428349-78-3

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2587827
CAS No.: 1428349-78-3
M. Wt: 314.46
InChI Key: UWPMNVUITMTTFN-UHFFFAOYSA-N
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Description

“N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopropanesulfonamide” is a chemical compound. It’s a derivative of piperidine, an essential heterocyclic system used in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Selective 5-HT7 Receptor Ligands and Multifunctional Agents

A study by Canale et al. (2016) explores the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims at extending a polypharmacological approach to treat complex diseases. The research identifies potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands with antidepressant-like and pro-cognitive properties, highlighting their therapeutic potential for treating CNS disorders (Canale et al., 2016).

Anticancer Activity

Al-Said et al. (2011) investigated novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a biologically active sulfone moiety for their in-vitro anticancer activity against the human breast cancer cell line MCF7. Compounds exhibited better activity than the reference drug Doxorubicin, indicating the potential of these derivatives in anticancer therapy (Al-Said et al., 2011).

Drug Metabolism and Biocatalysis

Zmijewski et al. (2006) demonstrated the application of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study supports the structural characterization of drug metabolites and facilitates clinical drug metabolism investigations (Zmijewski et al., 2006).

Cyclin-dependent Kinase Inhibitors

Griffin et al. (2006) explored beta-Piperidinoethylsulfides oxidized to intermediates for a Cope-type elimination to a vinylsulfone, which can be captured by amines to afford beta-aminoethylsulfones. This methodology, developed for the synthesis of cyclin-dependent kinase CDK2 inhibitors, offers multiple potential applications in medicinal chemistry, demonstrating the versatility of sulfone-based compounds in drug development (Griffin et al., 2006).

Properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S2/c17-20(18,13-3-4-13)15-7-10-16-8-5-12(6-9-16)14-2-1-11-19-14/h1-2,11-13,15H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPMNVUITMTTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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